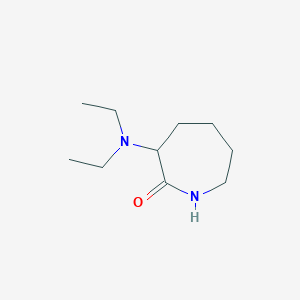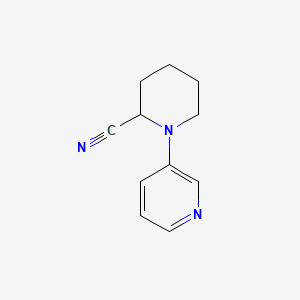![molecular formula C9H9NO3 B11909802 ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound with the molecular formula C9H9NO3. It is a bicyclic structure containing both furan and pyrrole rings, which are fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-azidoacetic acid ethyl ester with furan-3-carbaldehyde in the presence of sodium ethanolate in ethanol. The reaction is carried out under nitrogen protection, initially at 0°C and then at room temperature. The crude product is purified by silica gel column chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
Furo[3,2-b]pyrroles: These compounds have a different fusion pattern of the furan and pyrrole rings.
Thiazolo[5,4-d]thiazoles: These compounds contain sulfur atoms in place of oxygen and nitrogen in the furan and pyrrole rings.
Seleno[3,2-b]pyrroles: These compounds contain selenium atoms instead of oxygen in the furan ring
The uniqueness of this compound lies in its specific fusion pattern and the presence of both furan and pyrrole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-2-12-9(11)7-5-6-3-4-13-8(6)10-7/h3-5,10H,2H2,1H3 |
InChI Key |
RCPANSRSRKXEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



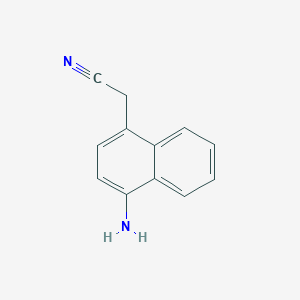
![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)

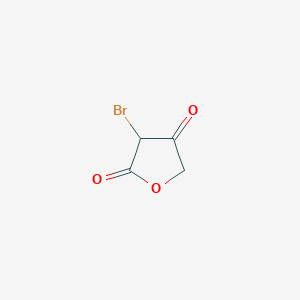
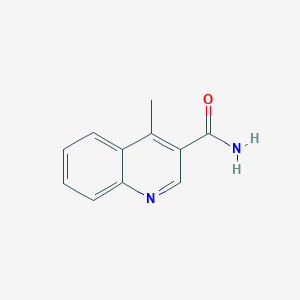


![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)


![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)
